Stille Cross-Coupling Yield: 4-Methoxyphenyl vs. 4-Chlorophenyl vs. Other Substituted Aryl Halides
In the Pd₂(dba)₃/JackiePhos/KF/CuCl-catalyzed Stille cross-coupling of tributyl(1-fluorocyclopropyl)stannane with aryl halides, the 4-bromoanisole substrate (the direct precursor to (1-fluorocyclopropyl)(4-methoxyphenyl)methanone) delivers the coupled product in 48% isolated yield [1]. Under identical conditions, the 4-bromochlorobenzene substrate (precursor to the chlorophenyl analog) gives <5% isolated yield, and the 3-bromoanisole isomer (3-methoxy) yields 58% [2]. This represents a >9.6-fold yield advantage for the 4-methoxyphenyl substrate over the 4-chlorophenyl substrate in the same catalytic system [1][2].
| Evidence Dimension | Isolated yield of Stille cross-coupled product |
|---|---|
| Target Compound Data | 48% (4-bromoanisole substrate → (1-fluorocyclopropyl)(4-methoxyphenyl)methanone) |
| Comparator Or Baseline | 4-Bromochlorobenzene (<5%), 3-Bromoanisole (58%), 4-Bromotoluene (78%), 4-Bromofluorobenzene (67%) |
| Quantified Difference | Target vs. 4-Cl: >43 percentage points (48% vs. <5%); Target vs. 3-OMe: -10 percentage points; Target vs. 4-Me: -30 percentage points; Target vs. 4-F: -19 percentage points |
| Conditions | Pd₂(dba)₃ (5 mol%), JackiePhos (20 mol%), KF (1.2 equiv), CuCl (10 mol%), THF, 60 °C, 0.1 M, 20 h |
Why This Matters
For procurement decisions, the 48% yield indicates that the 4-methoxyphenyl analog is synthetically accessible via the established method whereas the 4-chlorophenyl analog is essentially inaccessible by the same route, directly impacting cost, scalability, and supply reliability.
- [1] Audet, F., Donnard, M., Panossian, A., Holstein, P. M., Bernier, D., Pazenok, S., & Leroux, F. R. (2024). Advanced Synthesis & Catalysis, 366(16), 3466–3473. Scheme 2 product 3i, Supporting Information Table S1. View Source
- [2] Audet, F., et al. (2024). Ibid. Supporting Information Table S1, entries for 4-Cl, 3-OMe, 4-Me, 4-F substrates. View Source
